tert-Butyl 5-bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate: is a complex organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and an isopropyl group attached to the pyrrolopyridine core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a pyrrolopyridine precursor followed by esterification with tert-butyl alcohol. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids and Bases: For ester hydrolysis.
Major Products Formed:
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Oxidized or Reduced Products: Based on the specific oxidation or reduction conditions.
Carboxylic Acid: From the hydrolysis of the ester group.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, it may be used as a probe or ligand to study enzyme interactions and cellular pathways.
Industry: The compound can be used in the synthesis of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 5-bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in binding to these targets, influencing their activity and leading to desired biological or chemical effects. The pathways involved may include inhibition or activation of enzymatic functions, modulation of receptor activity, and alteration of cellular signaling processes.
Comparison with Similar Compounds
- tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-Butyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
- tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Comparison: While these similar compounds share the pyrrolopyridine core and tert-butyl ester group, the position of the bromine atom and other substituents can significantly influence their chemical reactivity and biological activity. tert-Butyl 5-bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is unique due to the presence of the isopropyl group, which may enhance its binding affinity and specificity for certain molecular targets.
Properties
Molecular Formula |
C15H19BrN2O2 |
---|---|
Molecular Weight |
339.23 g/mol |
IUPAC Name |
tert-butyl 5-bromo-3-propan-2-ylpyrrolo[3,2-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C15H19BrN2O2/c1-9(2)10-8-18(14(19)20-15(3,4)5)11-6-7-12(16)17-13(10)11/h6-9H,1-5H3 |
InChI Key |
FMFUNWRGULJLMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN(C2=C1N=C(C=C2)Br)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.